3-Benzyl-3,6-diazabicyclo[3.1.1]heptane
Description
Structure
2D Structure
Properties
IUPAC Name |
3-benzyl-3,6-diazabicyclo[3.1.1]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-2-4-10(5-3-1)7-14-8-11-6-12(9-14)13-11/h1-5,11-13H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMOPMLUYDDHIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1N2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Benzyl 3,6 Diazabicyclo 3.1.1 Heptane and Advanced Intermediates
Retrosynthetic Strategies for the 3,6-Diazabicyclo[3.1.1]heptane Ring System
The 3,6-diazabicyclo[3.1.1]heptane framework presents a conformationally rigid structure that has garnered interest in medicinal chemistry as a piperazine (B1678402) isostere. researchgate.netfao.org Retrosynthetic analysis, the process of deconstructing a target molecule to identify potential starting materials, offers several logical pathways to this core structure.
A primary disconnection strategy involves breaking the bonds forming the bicyclic system to reveal a more synthetically accessible monocyclic precursor. A key disconnection can be made across the C1-N6 and C5-N6 bonds, conceptually simplifying the structure to a 2,4-disubstituted piperidine (B6355638) derivative. This approach, however, is less common due to the challenges in stereoselectively installing the required functionalities on the piperidine ring for the subsequent bridging cyclization.
A more prevalent strategy involves disconnections that lead to acyclic or simpler cyclic precursors. One effective approach is to cleave the C-N bonds within the six-membered ring, envisioning a cyclobutane (B1203170) core with two appended aminomethyl groups or their synthetic equivalents. This simplifies the target to a 1,3-disubstituted cyclobutane, a common and versatile starting point. The final bicyclic structure is then formed through a double intramolecular cyclization event with a suitable nitrogen source.
Another viable retrosynthetic approach considers the formation of the cyclobutane ring as a key step. This might start from a piperazine or pyrazine (B50134) precursor, where a [2+2] cycloaddition or other ring-closing metathesis reactions could theoretically be employed to construct the four-membered ring, though this is a synthetically challenging endeavor for this specific system. acs.org The most practical strategies typically build the bicyclic system from either a pre-existing cyclobutane or through intramolecular cyclizations of acyclic precursors that establish the bridged topology.
Convergent and Linear Synthetic Approaches to the Core Structure
The construction of the 3,6-diazabicyclo[3.1.1]heptane core can be achieved through both linear and convergent synthetic sequences. uniurb.it
A linear synthesis involves a step-by-step modification of a single starting material. For instance, a synthesis could begin with a cyclobutane derivative and sequentially add the necessary nitrogen-containing functional groups before performing the final cyclization to form the bicyclic system.
Accessing N-Protected 3,6-Diazabicyclo[3.1.1]heptanes
Due to the presence of two secondary amine groups with different steric and electronic environments, selective protection is crucial for the controlled synthesis of substituted derivatives. fao.org The tert-butoxycarbonyl (Boc) group is a commonly used protecting group in the synthesis of 3,6-diazabicyclo[3.1.1]heptane derivatives. cnr.itunimi.itnih.gov
The synthesis of mono-Boc-protected intermediates, such as tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate, is a key strategic step. unimi.it This allows for the selective functionalization of the unprotected nitrogen at the 3-position. These intermediates are often prepared as part of a multi-step sequence where the protection is introduced after the formation of the bicyclic core or by carrying the protecting group through the final cyclization steps. researchgate.netcnr.it For example, a common intermediate is 6-Boc-3,6-diaza-bicyclo[3.1.1]heptane hydrochloride, which serves as a stable and readily available building block for further derivatization.
| Intermediate | Molecular Formula | Common Use |
| tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate | C₁₀H₁₈N₂O₂ | Precursor for selective N-3 functionalization. unimi.it |
| 6-Boc-3,6-diaza-bicyclo[3.1.1]heptane hydrochloride | C₁₀H₁₉ClN₂O₂ | Stable salt form for use in coupling reactions. |
Application of Cyclization Reactions
The formation of the bicyclic core is the cornerstone of the synthesis. Intramolecular cyclization is a frequently employed strategy. vulcanchem.com One documented approach involves the conversion of a diol, such as 2,5-bis(hydroxymethyl)tetrahydrofuran, into a ditosylate. Subsequent cyclization with an amine like benzylamine (B48309) can generate a bicyclic core, showcasing a general method for forming bridged heterocyclic systems. researchgate.net For the 3,6-diazabicyclo[3.1.1]heptane system specifically, a similar strategy can be envisioned starting from a 1,3-disubstituted cyclobutane precursor bearing two leaving groups, which can then undergo intramolecular S_N2 reactions with a diamine source.
Another powerful method involves oxidative cyclization of cyclic tertiary amines, which proceeds through the in-situ formation of an iminium cation that is subsequently trapped intramolecularly by a nucleophile. nih.gov While often used for N,O-acetals, analogous strategies can be adapted for diazabicyclic systems where a nitrogen atom acts as the nucleophile.
Strategies for Introducing Bridgehead Nitrogen Atoms
In the 3,6-diazabicyclo[3.1.1]heptane ring system, the nitrogen atoms are not located at the bridgehead positions. The bridgehead atoms are carbons that connect the three bridges of the bicyclic system. However, the synthesis requires the strategic formation of C-N bonds to create the bridged structure.
General strategies for forming bicyclic compounds with nitrogen atoms in the bridge often rely on intramolecular nucleophilic substitution or cyclization reactions. rsc.orgrsc.org A common method involves an N-protected β-amino aldehyde, which can be converted into a Morita–Baylis–Hillman adduct. Subsequent O-acetylation and N-deprotection can trigger a spontaneous cyclization to yield a bicyclic structure with a nitrogen atom at the bridgehead. rsc.org While the target molecule does not have a true bridgehead nitrogen, these cyclization principles are applicable. The synthesis of the 3,6-diazabicyclo[3.1.1]heptane core relies on forming a nitrogen-containing bridge across a six-membered ring, a process achieved by the intramolecular reactions previously discussed. rsc.org
Regioselective N-Benzylation Strategies
Introducing a benzyl (B1604629) group specifically at the N-3 position of the 3,6-diazabicyclo[3.1.1]heptane core requires a regioselective approach. This is typically achieved by using a mono-protected bicyclic intermediate, such as 6-Boc-3,6-diazabicyclo[3.1.1]heptane. With the N-6 position blocked, the N-3 nitrogen is the only site available for reaction.
The benzylation can be carried out using various benzylating agents, such as benzyl halides (e.g., benzyl bromide) or dibenzyl carbonate, under basic conditions. unive.itacs.org The choice of reagent and conditions can be optimized to achieve high yields of the desired N-3 benzylated product. unive.it Following benzylation, the protecting group at the N-6 position can be removed if the final product requires a free secondary amine at that position.
Reductive Amination Protocols
Reductive amination is a versatile and widely used method for forming C-N bonds and is a key strategy for the N-alkylation of amines. organic-chemistry.org This reaction involves the condensation of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. nih.govorganic-chemistry.org
For the synthesis of 3-Benzyl-3,6-diazabicyclo[3.1.1]heptane, a reductive amination protocol can be employed. The reaction would typically involve the mono-protected 6-Boc-3,6-diazabicyclo[3.1.1]heptane as the amine component and benzaldehyde (B42025) as the carbonyl component. nih.govlshtm.ac.uk
The reaction is carried out in the presence of a suitable reducing agent. A variety of reducing agents can be used, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly common due to its mildness and tolerance of a wide range of functional groups. nih.govlshtm.ac.uk The reaction is typically performed in a solvent like dichloroethane (DCE) or acetonitrile (B52724) at room temperature. lshtm.ac.uk
General Reductive Amination Protocol
| Step | Description | Reagents |
|---|---|---|
| 1 | Formation of Imine/Iminium Ion | 6-Boc-3,6-diazabicyclo[3.1.1]heptane, Benzaldehyde |
| 2 | In situ Reduction | Sodium triacetoxyborohydride (NaBH(OAc)₃) |
This method provides a direct and efficient route to introduce the benzyl group regioselectively onto the N-3 position of the diazabicyclic core. nih.govlshtm.ac.uk
Direct Alkylation Methods
Direct alkylation, particularly through reductive amination, is a common and efficient strategy for synthesizing N-substituted 3,6-diazabicyclo[3.1.1]heptane derivatives, including the benzyl-protected variant. This method typically involves the reaction of a monosubstituted or unsubstituted diazabicyclo[3.1.1]heptane precursor with an aldehyde or ketone in the presence of a reducing agent.
A general procedure involves the reaction of a mono-N-Boc-protected 3,6-diazabicyclo[3.1.1]heptane with an aldehyde, such as benzaldehyde, and a reducing agent. lshtm.ac.uk Sodium triacetoxyborohydride (NaBH(OAc)₃) is a frequently used reducing agent for this transformation due to its mild nature and high selectivity for iminium ions formed in situ. lshtm.ac.uk The reaction is typically carried out in a suitable solvent like dichloromethane (B109758) (DCM) or dichloroethane (DCE) at room temperature. lshtm.ac.uk This approach allows for the direct introduction of the benzyl group onto one of the nitrogen atoms of the bicyclic core.
The key steps of this process are:
Formation of an iminium ion intermediate from the reaction between the secondary amine of the diazabicycloheptane ring and the aldehyde (e.g., benzaldehyde).
Reduction of the iminium ion by the hydride reagent to yield the N-benzylated product.
This method is widely applicable for the synthesis of various N-alkyl derivatives and is valued for its operational simplicity and generally good yields. lshtm.ac.ukmdpi.com
Table 1: Example of Direct Alkylation via Reductive Amination To view the data, click the table.
Click to expand
| Reactants | Reagents & Conditions | Product | Key Features |
|---|---|---|---|
| Mono-N-Boc-3,6-diazabicyclo[3.1.1]heptane + Benzaldehyde | NaBH(OAc)₃, NEt₃, DCE, Room Temperature | 3-Benzyl-6-Boc-3,6-diazabicyclo[3.1.1]heptane | Mild conditions, high selectivity for iminium reduction. lshtm.ac.uk |
Stereochemical Control in the Synthesis of Chiral 3,6-Diazabicyclo[3.1.1]heptane Enantiomers
The development of chiral derivatives of the 3,6-diazabicyclo[3.1.1]heptane scaffold is of significant interest for creating stereospecific therapeutic agents. Achieving high enantiomeric purity requires precise stereochemical control, which can be accomplished through asymmetric synthesis or by resolving a racemic mixture.
Asymmetric synthesis aims to create a specific enantiomer directly, avoiding the need for later separation. For bicyclo[3.1.1]heptane systems and their aza-analogs, modern catalytic asymmetric methods have shown considerable success. chinesechemsoc.org While specific examples for the 3,6-diaza core are less documented in readily available literature, strategies applied to similar aza-bicyclo[3.1.1]heptane frameworks provide a blueprint for potential approaches.
Catalytic asymmetric cycloaddition reactions are a powerful tool for constructing chiral bicyclic systems. chinesechemsoc.org For instance, enantioselective (3+3) cycloadditions using chiral Lewis acid catalysts can be employed to build the bicyclic core with high stereocontrol. chinesechemsoc.org These reactions often involve the use of metal catalysts, such as copper or iridium, paired with chiral ligands. chinesechemsoc.org The choice of ligand is critical for inducing asymmetry and achieving high diastereoselectivity and enantioselectivity. A profound understanding of the stability and potential interconversion of chiral intermediates is crucial for the success of these synthetic routes. pageplace.de
Table 2: Asymmetric Strategies for Related Bicyclic Heptanes To view the data, click the table.
Click to expand
| Methodology | Catalyst/Ligand System | Achieved Stereoselectivity | Relevance |
|---|---|---|---|
| Asymmetric (3+3) Cycloaddition | Cu(OTf)₂ / Chiral BOX Ligands | High enantioselectivity reported for aza-BCHeps. chinesechemsoc.org | Applicable for constructing the chiral 3,6-diazabicyclo[3.1.1]heptane core. |
| In(OTf)₃/Iridium Relay Catalysis | Chiral Iridium Complex | Enantioselective synthesis of chiral 2-azabicyclo[3.1.1]heptane. chinesechemsoc.org | Demonstrates the potential of relay catalysis for complex bicyclic amine synthesis. |
When a racemic mixture of a chiral compound is synthesized, resolution techniques are employed to separate the enantiomers. A classical and widely used method is the formation of diastereomeric salts. rsc.org This process involves reacting the racemic base (e.g., a chiral 3,6-diazabicyclo[3.1.1]heptane derivative) with a chiral acid, known as a resolving agent. rsc.org
Chiral acids such as (+)-dibenzoyl-L-tartaric acid or (-)-dibenzoyl-D-tartaric acid are commonly used for this purpose. rsc.orgresearchgate.net The reaction produces a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, most notably different solubilities in a given solvent. rsc.org This difference allows for their separation by fractional crystallization. rsc.org
The steps for chiral resolution via diastereomeric salt formation are as follows:
Reaction of the racemic amine with an enantiomerically pure chiral acid to form a mixture of diastereomeric salts.
Selective crystallization of the less soluble diastereomeric salt from a suitable solvent.
Filtration to isolate the crystalline salt.
Liberation of the desired amine enantiomer from the purified diastereomeric salt, typically by treatment with a base.
This method has been successfully applied to separate the enantiomers of various complex amines and remains a practical approach for obtaining enantiomerically pure compounds. researchgate.net
Chemical Transformations and Derivatization Strategies of 3 Benzyl 3,6 Diazabicyclo 3.1.1 Heptane
Functionalization at Nitrogen Centers (N-3 and N-6)
The presence of two secondary amine functionalities at the N-3 and N-6 positions, albeit with different steric and electronic environments, offers a rich platform for a variety of chemical modifications. The N-3 nitrogen is part of a tertiary amine due to the benzyl (B1604629) group, while the N-6 nitrogen is a secondary amine, making it the primary site for initial reactions in the parent structure. However, the benzyl group at N-3 can be removed, allowing for subsequent functionalization at this position as well.
Acylation and Sulfonylation Reactions
The secondary amine at the N-6 position is readily susceptible to acylation and sulfonylation, introducing amide and sulfonamide moieties, respectively. These transformations are valuable for altering the electronic properties and hydrogen bonding capabilities of the molecule.
Acylation: The reaction of 3-benzyl-3,6-diazabicyclo[3.1.1]heptane with acylating agents such as acid anhydrides or acyl chlorides proceeds efficiently. For instance, treatment with propionic anhydride (B1165640) in a suitable solvent like dichloromethane (B109758) leads to the formation of 3-benzyl-6-propionyl-3,6-diazabicyclo[3.1.1]heptane. minia.edu.eg This reaction is typically carried out at reduced temperatures initially and can be driven to completion by refluxing the mixture. minia.edu.eg
| Reagent | Product | Reaction Conditions | Reference |
| Propionic anhydride | 3-Benzyl-6-propionyl-3,6-diazabicyclo[3.1.1]heptane | Dichloromethane, 0°C to reflux | minia.edu.eg |
| di-tert-butyl dicarbonate (B1257347) | 3-Benzyl-6-t-butoxycarbonyl-3,6-diazabicyclo[3.1.1]heptane | Tetrahydrofuran, 0°C to room temperature | minia.edu.eg |
Sulfonylation: While specific literature detailing the sulfonylation of this compound is not abundant, the general reactivity of secondary amines suggests a straightforward reaction with sulfonyl chlorides (e.g., methanesulfonyl chloride or p-toluenesulfonyl chloride) in the presence of a base to yield the corresponding sulfonamide. The existence of compounds such as 3-methanesulfonyl-3,6-diazabicyclo[3.1.1]heptane indicates the viability of such transformations on the core scaffold. achemblock.com
| Reagent | Product |
| Methanesulfonyl chloride | 3-Benzyl-6-(methylsulfonyl)-3,6-diazabicyclo[3.1.1]heptane |
Alkylation with Diverse Electrophiles
Alkylation of the nitrogen centers introduces alkyl substituents, which can significantly impact the steric bulk and basicity of the molecule. A common strategy for the alkylation of the N-6 position is reductive amination. This method involves the reaction of the secondary amine with an aldehyde or ketone in the presence of a reducing agent, such as sodium cyanoborohydride. minia.edu.eg This approach is versatile, allowing for the introduction of a wide array of alkyl and arylalkyl groups.
For instance, after deprotection of a Boc-protected precursor to free up the N-6 amine, it can be reacted with various aldehydes in the presence of sodium cyanoborohydride to yield N-6-alkylated products. minia.edu.eg A similar strategy can be applied to the N-3 position following the removal of the benzyl group.
| Aldehyde/Ketone | Reducing Agent | Product (at N-6) | Reference |
| Various aldehydes (IVa) | Sodium cyanoborohydride | 6-Alkyl-3-propionyl-3,6-diazabicyclo[3.1.1]heptane | minia.edu.eg |
Direct alkylation with alkyl halides is another common method for N-alkylation of related cyclic amines and is applicable to the 3,6-diazabicyclo[3.1.1]heptane scaffold.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig)
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is particularly useful for the N-arylation or N-heteroarylation of amines. While examples specifically detailing the Buchwald-Hartwig reaction on this compound are scarce, the application of this methodology to structurally similar diazabicycloalkanes demonstrates its potential. For example, the coupling of a tert-butyl protected 3,6-diazabicyclo[3.2.0]heptane with 5-bromo-2-chloropyridine (B1630664) has been successfully achieved using a palladium catalyst with a suitable phosphine (B1218219) ligand (e.g., rac-BINAP) and a base like sodium tert-butoxide. nih.gov This suggests that the N-6 amine of this compound or the debenzylated scaffold could similarly be coupled with a variety of aryl and heteroaryl halides.
| Amine Substrate | Aryl Halide | Catalyst System | Product |
| tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate | 5-bromo-2-chloropyridine | Pd2(dba)3, rac-BINAP, t-BuONa | tert-butyl 3-(6-chloropyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate |
Modification of the Benzyl Substituent
The benzyl group at the N-3 position is not only a key structural feature but also a versatile functional handle. It can be removed to allow for further derivatization at N-3 or, in principle, the aromatic ring itself could be modified.
Hydrogenolysis for N-Deprotection and Subsequent Functionalization
The benzyl group is a commonly employed protecting group for amines due to its stability under a range of conditions and its facile removal by catalytic hydrogenolysis. The debenzylation of this compound derivatives is readily achieved using hydrogen gas in the presence of a palladium on carbon (Pd-C) catalyst. minia.edu.eg This reaction efficiently cleaves the benzylic C-N bond, yielding the free secondary amine at the N-3 position, which can then be subjected to the functionalization reactions described in section 3.1.
| Substrate | Catalyst | Reaction Conditions | Product | Reference |
| 3-Benzyl-6-propionyl-3,6-diazabicyclo[3.1.1]heptane | 10% Pd-C | Ethanol, H2 (45 psi), 60°C | 6-Propionyl-3,6-diazabicyclo[3.1.1]heptane | minia.edu.eg |
Aromatic Substitutions on the Benzyl Ring
Direct functionalization of the benzyl ring through electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions) while it is attached to the diazabicycloheptane core is a less common strategy. This is likely due to a few factors. Firstly, the amine functionality of the scaffold can act as a Lewis base and potentially deactivate or poison the Lewis acid catalysts typically required for these reactions. researchgate.net Secondly, it is often more synthetically straightforward to utilize a pre-functionalized benzyl halide or aldehyde for the initial synthesis of the molecule.
However, the general principles of electrophilic aromatic substitution on N-benzyl protected amines are known. The benzyl group itself is generally ortho- and para-directing, although the reactivity can be influenced by the nitrogen atom. Should such a transformation be desired, reaction conditions would need to be carefully optimized to overcome potential catalyst inhibition and to control regioselectivity.
Derivatization and Ring Modifications on the Bicyclic Core
The 3,6-diazabicyclo[3.1.1]heptane scaffold serves as a versatile template for chemical modification, allowing for the introduction of a wide range of substituents at its nitrogen atoms. These derivatization strategies are crucial for modulating the physicochemical and pharmacological properties of the resulting compounds. Research has primarily focused on modifications at the N3 and N6 positions, leveraging standard organic chemistry transformations to create libraries of analogs for structure-activity relationship (SAR) studies.
A common precursor for these modifications is a protected form of the bicyclic core, such as tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate. unimi.itcymitquimica.com This intermediate allows for selective derivatization, typically starting with modification at the N3 position, followed by deprotection and subsequent functionalization of the N6 nitrogen.
One key synthetic strategy involves the coupling of the bicyclic core with various aromatic and heteroaromatic systems. For instance, a coupling reaction between tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate and methyl 5-bromonicotinate can be performed, followed by hydrolysis of the ester and subsequent acylation with different anilines or amines to yield a range of N-arylnicotinamide derivatives. unimi.it Similarly, palladium-catalyzed Buchwald-Hartwig coupling has been employed to link the diazabicyclic core to aryl precursors. lshtm.ac.uk
Following initial coupling, the second nitrogen atom becomes available for further reactions. Reductive amination is a frequently used method to introduce additional diversity. For example, after an initial Buchwald-Hartwig coupling, the N-Boc protecting group can be removed, and the resulting secondary amine can be reacted with various aldehydes, such as cyclopropanecarboxaldehyde, to yield the final derivatized compounds. lshtm.ac.uk
Direct derivatization of this compound, particularly at the N6 position, is also a viable strategy. Standard reactions such as acylation and carbamoylation can be performed. For example, the reaction of this compound with propionic anhydride results in the corresponding N6-propionyl derivative, while reaction with di-tert-butyl dicarbonate yields the N6-Boc-protected compound. google.com
The following tables summarize representative derivatization reactions performed on the 3,6-diazabicyclo[3.1.1]heptane core.
| Starting Material | Reagent | Product | Reaction Type |
| This compound | Propionic anhydride | 3-Benzyl-6-propionyl-3,6-diazabicyclo[3.1.1]heptane | Acylation |
| This compound | Di-tert-butyl dicarbonate | 3-Benzyl-6-t-butoxycarbonyl-3,6-diazabicyclo[3.1.1]heptane | Boc-Protection |
Table 1: Direct Derivatization at the N6 Position. google.com
A broader library of compounds was synthesized to explore SAR at nicotinic acetylcholine (B1216132) receptors. cnr.it This involved a multi-step synthesis starting from Boc-protected precursors, which were coupled with various anilines. cnr.it
| Bicyclic Precursor | Aniline Substituent | Final Compound Series |
| Boc-protected 3-(5-bromopyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptane | Unsubstituted aniline | 3-(5-anilinopyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptane derivatives |
| Boc-protected 3-(5-bromopyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptane | 4-Methoxy aniline | 3-(5-(4-methoxyanilino)pyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptane derivatives |
| Boc-protected 3-(5-bromopyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptane | 4-Fluoro aniline | 3-(5-(4-fluoroanilino)pyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptane derivatives |
| Boc-protected 3-(5-bromopyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptane | 4-Nitro aniline | 3-(5-(4-nitroanilino)pyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptane derivatives |
Table 2: Synthesis of 3-(5-anilinopyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptane Analogs. cnr.it
Sequential modifications at both nitrogen atoms allow for the creation of highly diverse structures, as demonstrated in the synthesis of redox-active anti-Chagas agents. lshtm.ac.uk
| Step | Starting Material | Reagent(s) | Intermediate/Product | Reaction Type |
| 1 | N-Boc diazacycle + Aryl precursor (1a) | Pd(dba)₂, Ligand, tBuOK | N-Boc protected coupled product (12a-e) | Buchwald-Hartwig Coupling |
| 2 | N-Boc protected coupled product (12a-e) | Acid | Deprotected salt (13a-e) | Deprotection |
| 3 | Deprotected salt (13a-e) | Cyclopropanecarboxaldehyde, NaBH(OAc)₃ | Final N-alkylated derivative (14aa-f) | Reductive Amination |
Table 3: Sequential Derivatization of the 3,6-diazabicyclo[3.1.1]heptane Core. lshtm.ac.uk
These derivatization strategies highlight the flexibility of the 3,6-diazabicyclo[3.1.1]heptane core as a scaffold in medicinal chemistry, enabling the systematic modification of its structure to optimize biological activity.
Integration of 3 Benzyl 3,6 Diazabicyclo 3.1.1 Heptane in Advanced Organic Synthesis
Employment as a Conformationally Constrained Building Block
In modern drug discovery, the use of conformationally restricted scaffolds is a key strategy to enhance the pharmacological properties of drug candidates. researchgate.net By reducing the conformational flexibility of a molecule, a more favorable energetic profile for binding to a biological target can be achieved. The predefined spatial arrangement of functional groups on a rigid scaffold can lead to a decrease in the entropy loss upon binding, potentially increasing binding affinity and selectivity. lifechemicals.com
The 3-Benzyl-3,6-diazabicyclo[3.1.1]heptane scaffold is an exemplary conformationally constrained building block. researchgate.net Its bicyclic nature locks the piperidine-like ring into a fixed conformation, preventing the chair-boat interconversion seen in simpler monocyclic systems like piperazine (B1678402). researchgate.net This rigidity is highly advantageous as it allows for the precise positioning of substituents in three-dimensional space. lifechemicals.commontclair.edu When incorporated into a larger molecule, this scaffold serves as a rigid anchor, orienting pharmacophoric elements in a specific and predictable manner to optimize interactions with a target protein. montclair.edu The use of such pre-organized building blocks can lead to compounds with improved efficacy, higher metabolic stability compared to their non-restricted analogues, and enhanced selectivity for their intended biological targets. researchgate.net
Scaffold Diversity and Library Synthesis Utilizing the Bicyclic Core
The 3,6-diazabicyclo[3.1.1]heptane core, with the benzyl (B1604629) group serving as a common protecting group on one of the nitrogen atoms, is an excellent starting point for scaffold diversification and the creation of compound libraries. nih.govbham.ac.uk Diversity-oriented synthesis is a powerful approach in drug discovery that aims to generate collections of structurally complex and diverse small molecules to explore new areas of chemical space. bham.ac.uk
The two nitrogen atoms within the bicyclic core provide two distinct points for chemical modification, allowing for the systematic introduction of a wide range of functional groups. Researchers have synthesized libraries of 3,6-diazabicyclo[3.1.1]heptane derivatives by functionalizing these nitrogen atoms with various acyl, alkyl, and aryl groups. nih.govnih.govnih.gov For instance, a library of 3,6-diazabicyclo[3.1.1]heptane-3-carboxamides was synthesized and screened for activity at nicotinic acetylcholine (B1216132) receptors. nih.gov Similarly, another series of derivatives was prepared to target opioid receptors. nih.gov This strategy allows for the rapid generation of numerous analogues, which can then be evaluated in high-throughput screening assays to identify hit compounds with desired biological activities. The solid-phase synthesis of related bicyclic systems has also been explored, enabling the production of even larger and more diverse libraries for drug discovery programs. researchgate.net
| Core Scaffold | Substituent at N3 | Substituent at N6 | Target/Application | Reference |
|---|---|---|---|---|
| 3,6-diazabicyclo[3.1.1]heptane | Cyclopropylcarbonyl | H | α4β2 and α6/α3β2β3 nAChRs | nih.gov |
| 3,6-diazabicyclo[3.1.1]heptane | H | Propionyl | Opioid Receptors (μ, δ, κ) | nih.gov |
| 3,6-diazabicyclo[3.1.1]heptane | 6-Bromopyridin-3-yl | H | α4β2 and α7 nAChR subtypes | nih.gov |
| 3,6-diazabicyclo[3.1.1]heptane | Arylpropenyl | Propionyl | Opioid Receptors (μ, δ, κ) | nih.gov |
Bioisosteric Applications in Scaffold Replacement Strategies
Bioisosterism is a fundamental concept in medicinal chemistry where a part of a molecule is replaced by another chemical group with similar physical or chemical properties to create a new compound that retains the desired biological activity. tcichemicals.comtcichemicals.com This strategy, often referred to as "scaffold hopping," is widely used to improve potency, selectivity, and pharmacokinetic properties, or to generate novel, patentable chemical entities. nih.govuniroma1.it The this compound scaffold has emerged as a valuable bioisostere for commonly used heterocyclic rings in drug design.
The 3,6-diazabicyclo[3.1.1]heptane core is frequently employed as a rigid bioisostere for the flexible piperazine ring. blumberginstitute.orgresearchgate.net Piperazine is a "privileged scaffold" found in numerous approved drugs, valued for its physicochemical properties and its ability to link different pharmacophores. tandfonline.com However, the conformational flexibility of the piperazine ring can be a drawback, leading to a potential loss of binding affinity due to entropic penalties.
By replacing a flexible piperazine with the rigid 3,6-diazabicyclo[3.1.1]heptane scaffold, chemists can lock the molecule into a more defined, bioactive conformation. blumberginstitute.orgtandfonline.com This bicyclic system is of particular interest as a piperazine isostere because it is achiral and exhibits a lipophilicity profile similar to that of piperazine. researchgate.net This substitution can enhance binding to the target receptor while maintaining favorable physicochemical properties. The related 6-oxa-3-azabicyclo[3.1.1]heptane has been investigated as a rigid bioisostere for morpholine, further demonstrating the utility of the bicyclo[3.1.1]heptane framework in mimicking common six-membered heterocycles. researchgate.net
| Scaffold | Key Structural Feature | Primary Advantage in Drug Design | Bioisosteric Rationale |
|---|---|---|---|
| Piperazine | Flexible six-membered ring | Versatile linker, favorable solubility | N/A |
| 3,6-Diazabicyclo[3.1.1]heptane | Rigid, conformationally locked bicyclic system | Reduces entropic penalty upon binding, precise spatial orientation of substituents | Acts as a rigid mimic of piperazine, preserving key nitrogen atom vectors while eliminating conformational flexibility. blumberginstitute.orgresearchgate.net |
| Morpholine | Flexible six-membered ring with oxygen | Improves aqueous solubility | N/A |
| 6-Oxa-3-azabicyclo[3.1.1]heptane | Rigid, bicyclic system with oxygen | Provides conformational rigidity while maintaining morpholine-like properties | Serves as a rigid bioisostere for morpholine. researchgate.net |
The rigid framework of this compound provides a stable platform for the precise spatial arrangement of functional groups. lifechemicals.com This control over the three-dimensional geometry is critical for designing ligands that can selectively interact with the specific sub-pockets of a binding site on a protein. montclair.edu The fixed orientation of the substituents on the bicyclic core allows for the fine-tuning of ligand shape and the directionality of its interactions, often referred to as exit vectors. lifechemicals.com
By synthesizing different isomers or derivatives of the scaffold, medicinal chemists can systematically probe the topology of a receptor's active site. For example, studies on the related 6-azabicyclo[3.1.1]heptane scaffold have shown that different stereoisomers can effectively mimic either the "chair" or the less common "boat" conformation of a piperidine (B6355638) ring. nih.gov This allows for the creation of ligands with unusual and highly specific three-dimensional shapes that would be difficult to achieve with more flexible scaffolds. Quantitative structure-activity relationship (QSAR) modeling of libraries based on the 3,6-diazabicyclo[3.1.1]heptane core has confirmed that binding affinity is heavily influenced by ligand shape and the distribution of charge on the molecular surface, properties that are directly controlled by the rigid bicyclic scaffold. nih.gov
Structure Activity Relationship Sar Studies on 3,6 Diazabicyclo 3.1.1 Heptane Scaffolds
Design Principles for Modulating Receptor Selectivity and Affinity
The design of ligands based on the 3,6-diazabicyclo[3.1.1]heptane scaffold is guided by several key principles aimed at optimizing interactions with specific receptor subtypes. The rigid nature of the bicyclic core reduces the conformational flexibility of the molecule. This pre-organization of the ligand into a bioactive conformation can lead to a lower entropic penalty upon binding, potentially resulting in higher affinity and selectivity for the target receptor.
Pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies have highlighted the importance of several features for promoting binding affinity. These include the presence of a cationic center, a hydrogen-bond acceptor, and specific hydrophobic aliphatic features. nih.gov For instance, in a series of 3,6-diazabicyclo[3.1.1]heptane-3-carboxamides designed as nAChR ligands, modeling suggested that binding affinity is primarily driven by the ligand's shape, the distribution of relative positive charge on the molecular surface, and the degree of molecular flexibility. nih.gov
The scaffold's utility as a piperidine (B6355638) isostere allows for the exploration of novel chemical space while retaining key interaction points. researchgate.net The constrained geometry can lead to more precise molecular recognition and enhanced selectivity for biological targets compared to traditional, more flexible structures. By strategically placing substituents on the nitrogen atoms or the carbon bridge, chemists can fine-tune the electronic and steric properties of the molecule to favor interaction with one receptor subtype over another. For example, in the development of ligands for α4β2 nAChRs, the 3,6-diazabicyclo[3.1.1]heptane core was used to orient aryl and heteroaryl substituents in a manner that achieved subnanomolar affinity and high selectivity. cnr.it
Positional and Substituent Effects on Biological Interactions
The biological activity of 3,6-diazabicyclo[3.1.1]heptane derivatives is highly sensitive to the nature and position of substituents on the bicyclic core and its appended functionalities.
In a study targeting α4β2 nAChRs, three series of 3-substituted-3,6-diazabicyclo[3.1.1]heptanes were synthesized, where substituents on a pyridine ring were modulated. uniss.it The 3-(5-anilinopyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptane series yielded the most potent and selective ligands. cnr.ituniss.it The introduction of various substituents on the aniline ring was generally well-tolerated for α4β2 receptor affinity. uniss.it Specifically, an unsubstituted aniline ring or the presence of 4-methoxy, 4-fluoro, or 4-nitro groups resulted in the highest affinities. cnr.ituniss.it
| Compound | Aniline Ring Substituent | Ki (nM) for α4β2 |
|---|---|---|
| 12a | H | 0.140 |
| 12c | 4-OMe | 0.089 |
| 12f | 4-F | 0.089 |
| 12g | 4-NO2 | 0.0225 |
| 12o | 3,4,5-(OMe)3 | 2.06 |
Another series of 3,6-diazabicyclo[3.1.1]heptane-3-carboxamides was investigated for activity at both α4β2 and α6/α3β2β3 nAChRs. nih.gov The study found that ligand binding to the α6β2β3 subtype appeared to be more sensitive to the bulkiness and flexibility of the substituents. nih.gov
Furthermore, research on dopamine uptake inhibitors involved replacing a 3,8-diazabicyclo[3.2.1]octane core with the 3,6-diazabicyclo[3.1.1]heptane system. researchgate.net The closest analog, compound 2a , demonstrated an increased reuptake inhibition activity (Ki = 5.5 nM) compared to the lead compound. researchgate.net This highlights how subtle changes to the bicyclic core can significantly impact biological interactions.
In the context of antiparasitic agents, a series of 3-benzylmenadione derivatives incorporating a 3,6-diazabicyclo[3.1.1]heptane linker was synthesized to study their activity against Trypanosoma cruzi. lshtm.ac.uk To investigate the structure-activity relationships, the nature of the substituent on the N-6 position of the diazabicycloheptane ring was varied. lshtm.ac.uk
| Compound | N-6 Substituent | EC50 (µM) |
|---|---|---|
| 14a | Ethyl | 0.43 |
| 14b | Cyclopropylmethyl | 0.24 |
The results indicated that the nature of the aliphatic group on the second nitrogen atom influences the anti-Chagas activity of these compounds. lshtm.ac.uk
Stereochemical Influences on Ligand-Target Recognition
The rigid, bicyclic nature of the 3,6-diazabicyclo[3.1.1]heptane scaffold means that the relative orientation of substituents is fixed, making stereochemistry a critical determinant of biological activity. The conformational restriction stabilizes specific boat and distorted chair conformations of the embedded piperidine-like ring, leading to distinct spatial arrangements of functional groups. researchgate.net
The influence of stereochemistry on target affinity was clearly demonstrated in a study of tricyclic respiratory syncytial virus (RSV) fusion glycoprotein inhibitors. acs.org The researchers synthesized and tested four stereoisomers of a compound containing the 3,6-diazabicyclo[3.1.1]heptane scaffold. Surface plasmon resonance (SPR) assays showed that all four compounds bound to the RSV F protein, but with differing affinities that correlated with their antiviral activity. The most active compound, CGR-51 , also displayed the strongest binding affinity, while the isomer with the weakest target affinity, CGR-54 , showed correspondingly weaker antiviral activity. acs.org This direct comparison underscores the importance of precise stereochemical presentation for optimal ligand-target recognition.
Computational and Theoretical Investigations of 3 Benzyl 3,6 Diazabicyclo 3.1.1 Heptane Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to elucidating the electronic properties of molecules like 3-Benzyl-3,6-diazabicyclo[3.1.1]heptane. Methods such as Density Functional Theory (DFT) are employed to model the electronic structure, providing insights into molecular orbital energies, charge distribution, and electrostatic potential. These calculations are crucial for predicting the molecule's reactivity and metabolic stability.
For the this compound system, quantum chemical calculations would typically focus on:
Molecular Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms.
Frontier Molecular Orbitals: Analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict sites of electrophilic and nucleophilic attack. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability.
Electrostatic Potential Mapping: Visualizing the charge distribution on the molecular surface to identify regions that are electron-rich (e.g., around the nitrogen atoms) or electron-poor. This is vital for understanding non-covalent interactions with biological targets.
Calculation of Reactivity Descriptors: Quantifying properties like chemical hardness, softness, and electronegativity to provide a more detailed picture of the molecule's reactivity profile.
| Property | Description | Predicted Significance for this compound |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Likely localized on the nitrogen atoms and benzyl (B1604629) ring, indicating potential sites for oxidation. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Distribution influences susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity. | A larger gap suggests higher stability and lower reactivity. |
| Molecular Electrostatic Potential (MEP) | Represents the 3D charge distribution. | Negative potential expected near the nitrogen atoms, guiding interactions with positively charged residues in a receptor. |
Molecular Dynamics and Conformational Energy Landscape Analysis
While quantum calculations often focus on static structures, molecular dynamics (MD) simulations provide a view of the molecule's behavior over time. mdpi.com MD simulations model the movements of atoms and molecules based on classical mechanics, offering a dynamic picture of the compound's flexibility and interactions with its environment, such as a solvent or a biological receptor. mdpi.com
For this compound, the rigid bicyclic core limits its conformational freedom. However, the benzyl substituent can adopt various orientations. MD simulations are used to explore the conformational energy landscape, identifying low-energy, stable conformations and the energy barriers between them. This analysis is critical because the specific conformation a ligand adopts upon binding to a receptor can significantly impact its affinity and efficacy. The constrained nature of the bicyclic system is a feature often exploited in medicinal chemistry to reduce the entropic penalty upon binding to a target. researchgate.net
| Parameter | Information Yielded | Relevance to this compound |
|---|---|---|
| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | Indicates the stability of the bicyclic core and the flexibility of the benzyl group. |
| Radius of Gyration (Rg) | Indicates the compactness of the molecule's structure. | Changes in Rg can signify significant conformational shifts. |
| Solvent Accessible Surface Area (SASA) | Measures the surface area of the molecule exposed to solvent. | Provides insights into the molecule's solubility and hydrophobic interactions. |
| Dihedral Angle Analysis | Tracks the rotation around specific chemical bonds. | Crucial for analyzing the orientation of the benzyl group relative to the diazabicycloheptane core. |
Ligand-Protein Docking and Pharmacophore Modeling for Receptor Interactions
Ligand-protein docking is a computational technique that predicts the preferred orientation of a molecule when bound to a protein target. For derivatives of the 3,6-diazabicyclo[3.1.1]heptane scaffold, a primary area of investigation has been their interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govnih.gov Docking studies on related compounds have provided critical insights into the binding modes within these receptors. unimi.it
Studies on 3,6-diazabicyclo[3.1.1]heptane-3-carboxamides highlighted the importance of a cationic center, a hydrogen-bond acceptor, and hydrophobic features for promoting binding affinity to nAChRs. nih.gov Molecular docking simulations of selective derivatives into models of the α4β2 and α7 nAChR subtypes have been used to rationalize experimental binding data. unimi.it
Pharmacophore modeling complements docking by identifying the essential three-dimensional arrangement of chemical features necessary for biological activity. For the 3,6-diazabicyclo[3.1.1]heptane class of ligands, a pharmacophore model typically includes:
A positive ionizable feature, usually associated with one of the nitrogen atoms.
One or more hydrogen bond acceptors.
Hydrophobic or aromatic centers.
Quantitative Structure-Activity Relationship (QSAR) modeling further suggests that binding affinity for this class of compounds is primarily driven by ligand shape, the distribution of positive charge on the molecular surface, and molecular flexibility. nih.gov
| Feature | Description | Example Interaction at nAChR Binding Site |
|---|---|---|
| Cationic Center | The protonated nitrogen of the bicyclic core. | Forms a cation-π interaction with a tryptophan or tyrosine residue in the receptor's aromatic box. |
| Hydrogen Bond Acceptor | Typically a carbonyl oxygen or other electronegative atom in a substituent. | Forms a hydrogen bond with the backbone NH of a leucine or other residue. |
| Hydrophobic/Aromatic Group | The benzyl group in this compound. | Engages in hydrophobic interactions with nonpolar residues within the binding pocket. |
Cheminformatics Analysis of Bicyclic Systems
Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds. For bicyclic systems like this compound, cheminformatics is used to calculate a wide range of molecular descriptors that predict physicochemical properties, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
These descriptors help in the early stages of drug discovery to filter out compounds with undesirable properties. For instance, properties like the topological polar surface area (TPSA) are good predictors of cell permeability, while the logarithm of the partition coefficient (LogP) indicates a compound's lipophilicity and its ability to cross biological membranes. The rigid nature of the diazabicyclo[3.1.1]heptane core often imparts favorable properties, such as improved metabolic stability and receptor selectivity, by reducing the number of available conformations.
| Descriptor | Definition | Typical Value/Significance |
|---|---|---|
| Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. | Generally desired to be < 500 g/mol for good oral bioavailability. |
| LogP | The logarithm of the octanol-water partition coefficient; a measure of lipophilicity. | Values between 1 and 3 are often optimal for CNS drugs. |
| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule. | A TPSA < 90 Ų is often associated with good blood-brain barrier penetration. chemscene.com |
| Number of Rotatable Bonds | The count of bonds that allow free rotation. | Fewer rotatable bonds (< 10) are generally associated with better oral bioavailability. |
Analytical Characterization Techniques for 3 Benzyl 3,6 Diazabicyclo 3.1.1 Heptane and Its Analogs
Spectroscopic Identification and Structural Elucidation
Spectroscopic methods are paramount in elucidating the molecular structure of 3-Benzyl-3,6-diazabicyclo[3.1.1]heptane. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition and connectivity can be obtained.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of this compound and its derivatives.
¹H NMR spectroscopy provides detailed information about the number of different types of protons, their chemical environment, and their proximity to other protons within the molecule. For instance, in a derivative, the aromatic protons of the benzyl (B1604629) group typically appear as a multiplet in the range of 7.22-7.42 ppm. google.com The benzylic protons often present as a singlet around 3.69 ppm, while the protons on the bicyclic core resonate at various chemical shifts depending on their specific location and stereochemistry. google.com
2D-NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons, further refining the structural assignment.
DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between CH, CH₂, and CH₃ groups, providing additional confirmation of the carbon environment.
Interactive Data Table: Representative ¹H NMR Data
| Compound | Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| 3-Benzyl-3,6-diazabicyclo[3.1.1]eptan-2-one | ArH | 7.23-7.42 | m | |
| CH (AB system) | 4.51 | d | 14.6 | |
| CH (AB system) | 4.72 | d | 14.6 | |
| CH | 3.76-3.90 | m | ||
| CH₂ | 3.24-3.50 | m | ||
| CH | 2.80-2.96 | m | ||
| CH | 1.74 | d | 9.00 |
Interactive Data Table: Representative ¹³C NMR Data for an Analog
| Compound | Carbon | Chemical Shift (ppm) |
|---|---|---|
| 6-(cyclopropylmethyl)-3-{4-[(1,4-dimethoxy-3-methylnaphthalen-2-yl)methyl]phenyl}-3,6-diazabicyclo[3.1.1]heptane | Aromatic/Alkene C | 150.6, 150.4, 146.4, 130.1, 129.0 (2C), 128.0, 127.9, 127.5, 127.4, 125.7, 125.4, 122.6, 122.3, 109.8 (2C) |
| Aliphatic C | 62.5, 61.5, 58.5 (2C), 50.4, 44.5 (2C), 31.8, 30.6, 12.8, 9.5, 3.6 (2C) |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of 3-Benzyl-3,6-diazabicyclo[3.1.1]heptan-2-one, characteristic absorption bands can be observed for the C=O stretch of the amide group (around 1670 cm⁻¹) and the C=C stretching of the aromatic ring (around 1600 cm⁻¹). google.com The N-H stretching vibrations of the secondary amine in the parent compound would also provide a distinct signal.
Interactive Data Table: Key IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| C=O (Amide) | ~1670 |
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z), allowing for the determination of the exact molecular formula. For example, the calculated m/z for the protonated molecule [M+H]⁺ of an analog can be compared to the experimentally found value to confirm its elemental composition. lshtm.ac.uk
Electrospray Ionization (ESI-MS) is a soft ionization technique commonly used for polar and non-volatile molecules, making it suitable for analyzing this compound and its derivatives. rsc.orgrsc.org
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) couple the separation power of chromatography with the detection capabilities of mass spectrometry, allowing for the analysis of complex mixtures and the identification of individual components. These techniques are also valuable for assessing the purity of the compound.
UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule. For compounds containing chromophores, such as the aromatic benzyl group in this compound, UV-Vis spectroscopy can provide information about the electronic transitions within the molecule. For instance, 3-Benzyl-3,6-diazabicyclo[3.1.1]eptan-2-one exhibits a maximum absorption (λ max) at 208.8 nm. google.com
X-ray Diffraction Analysis for Absolute Configuration and Solid-State Conformation
X-ray diffraction analysis of single crystals provides the most definitive three-dimensional structure of a molecule. This technique can determine the absolute configuration of chiral centers and reveal the precise bond lengths, bond angles, and conformational arrangement of the molecule in the solid state. For analogs of this compound, X-ray crystallography has been instrumental in confirming their stereochemistry and understanding their spatial orientation. researchgate.net
Chromatographic Purity Assessment (HPLC, UPLC, GC)
Chromatographic techniques are essential for determining the purity of this compound.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are widely used to separate the target compound from any impurities or byproducts. By comparing the retention time of the main peak to that of a reference standard, the identity and purity can be confirmed. Purity levels of ≥99.0% are often determined by these methods. bldpharm.com
Gas Chromatography (GC) is another powerful separation technique, particularly for volatile and thermally stable compounds. It is also utilized to assess the purity of this compound and its analogs.
Elemental Microanalysis
Elemental microanalysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) within a chemical compound. This analysis is crucial in the characterization of novel molecules like this compound and its analogs as it provides a primary assessment of a sample's purity and verifies that the empirical formula aligns with the proposed molecular structure. The comparison between the theoretically calculated elemental composition and the experimentally determined values is a critical checkpoint in the synthesis and identification of these compounds.
In the development of novel ligands for opioid receptors, a patent for 3,6-diazabicyclo[3.1.1]heptane derivatives reported elemental analysis for several key compounds. For instance, the precursor 3-Benzyl-6-t-butoxycarbonyl-3,6-diazabicyclo[3.1.1]heptane (C₁₇H₂₄N₂O₂) had a calculated composition of C 70.80%, H 8.39%, and N 9.71%, with the experimental findings being C 70.55%, H 8.36%, and N 9.68%, showing strong agreement. d-nb.info Similarly, another analog, 3-Phenyl-3,6-diazabicyclo[3.1.1]heptane (C₁₂H₁₆N₂), showed calculated values of C 76.55%, H 6.98%, and N 13.85%, which closely matched the found values of C 76.23%, H 6.95%, and N 13.80%. d-nb.info
Further research into derivatives of the 3,6-diazabicyclo[3.1.1]heptane core for different applications also underscores the routine use of elemental analysis for structural confirmation. A study on pyridinyl and pyridazinyl aniline derivatives presented detailed findings for a range of complex analogs. For example, the compound 3-[5-(2,4-Dichloroanilino)pyridin-3-yl]-3,6-diazabicyclo[3.1.1]heptane (C₁₆H₁₇ClN₄) had calculated values of C 63.89%, H 5.70%, and N 18.63%, with the found values being C 63.20%, H 5.65%, and N 18.60%. Another analog, tert-Butyl 3-[5-(4-methoxylanilino)pyridin-3-yl]-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate (C₂₂H₂₈N₄O₂), showed calculated percentages of C 69.45%, H 7.42%, and N 14.73%, and found percentages of C 69.49%, H 7.44%, and N 14.75%. cnr.it
The consistently small deviation between the calculated and found percentages in these examples validates the successful synthesis and purity of the respective target molecules. This analytical method remains a cornerstone for the verification of novel chemical entities within this compound family.
The table below summarizes the elemental analysis data for this compound and several of its reported analogs.
Table 1: Elemental Microanalysis Data for this compound and Related Analogs
| Compound Name | Molecular Formula | Analysis | %C | %H | %N |
|---|---|---|---|---|---|
| This compound | C₁₂H₁₆N₂ | Calculated | 76.55 | 8.57 | 14.88 |
| 3-Benzyl-6-t-butoxycarbonyl-3,6-diazabicyclo[3.1.1]heptane d-nb.info | C₁₇H₂₄N₂O₂ | Calculated | 70.80 | 8.39 | 9.71 |
| Found | 70.55 | 8.36 | 9.68 | ||
| 3-Phenyl-3,6-diazabicyclo[3.1.1]heptane d-nb.info | C₁₂H₁₆N₂ | Calculated | 76.55 | 6.98 | 13.85 |
| Found | 76.23 | 6.95 | 13.80 | ||
| 3-[5-(2,4-Dichloroanilino)pyridin-3-yl]-3,6-diazabicyclo[3.1.1]heptane cnr.it | C₁₆H₁₇ClN₄ | Calculated | 63.89 | 5.70 | 18.63 |
| Found | 63.20 | 5.65 | 18.60 | ||
| tert-Butyl 3-[5-(4-methoxylanilino)pyridin-3-yl]-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate cnr.it | C₂₂H₂₈N₄O₂ | Calculated | 69.45 | 7.42 | 14.73 |
| Found | 69.49 | 7.44 | 14.75 | ||
| tert-Butyl 3-[5-(4-fluoroanilino)pyridin-3-yl]-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate | C₂₁H₂₅FN₄O₂ | Calculated | 65.61 | 6.55 | 14.57 |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Benzyl-3,6-diazabicyclo[3.1.1]heptane, and how can reaction yields be optimized?
- The synthesis typically involves multi-step pathways, such as cyclization of aziridine precursors or functionalization of bicyclic intermediates. For example, Boc-protected analogs (e.g., 6-Boc-3,6-diazabicyclo[3.1.1]heptane) are synthesized via acid-catalyzed deprotection followed by benzylation . Yield optimization requires strict control of reaction conditions:
- Temperature: Maintain ≤0°C during sensitive steps (e.g., Grignard additions).
- Catalysts: Use Pd/C for hydrogenolysis of benzyl groups (typical yields: 70–85%) .
- Purification: Employ flash chromatography with gradients of ethyl acetate/hexane to isolate pure products .
Q. Which spectroscopic techniques are most effective for characterizing this compound and its intermediates?
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming bicyclic scaffold integrity. Key signals include:
- Downfield-shifted protons (δ 3.5–4.5 ppm) for nitrogen-adjacent CH₂ groups .
- Distinct splitting patterns for bridgehead protons due to restricted rotation .
Q. How should this compound be stored to ensure stability during experimental workflows?
- Storage Conditions :
- Short-term: Store at 2–8°C under inert gas (Ar/N₂) to prevent oxidation .
- Long-term: Lyophilize and keep at –20°C in amber vials to avoid photodegradation .
Advanced Research Questions
Q. What strategies enable enantioselective synthesis of this compound derivatives for chiral drug discovery?
- Chiral Auxiliaries : Incorporate (R)- or (S)-Binol ligands during cyclization to induce asymmetry (e.g., 85–92% ee reported in similar bicyclic systems) .
- Kinetic Resolution : Use lipases (e.g., CAL-B) to selectively hydrolyze one enantiomer of racemic intermediates .
- Crystallization-Induced Diastereomer Transformation : Co-crystallize with chiral resolving agents (e.g., tartaric acid derivatives) .
Q. How can computational modeling predict the reactivity and regioselectivity of this compound in nucleophilic substitution reactions?
- DFT Calculations : Optimize transition states at the B3LYP/6-31G(d) level to identify preferred attack sites (e.g., bridgehead vs. secondary amines) .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction pathways to guide solvent selection .
Q. What biological activities have been reported for this compound derivatives, and how are these assessed in vitro?
- Neuromodulatory Potential : Derivatives act as σ-1 receptor ligands (IC₅₀: 10–50 nM) in radioligand binding assays using [³H]-pentazocine .
- Antimicrobial Screening : Test against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC: 2–8 µg/mL) .
Q. How do researchers resolve contradictions in published data on the compound’s solubility and bioavailability?
- Solubility Profiling : Compare experimental data (e.g., shake-flask method in PBS pH 7.4) with predicted values from QSPR models .
- Bioavailability Studies : Use parallel artificial membrane permeability assays (PAMPA) to correlate logP values with Caco-2 cell permeability .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
